molecular formula C16H16O2 B100889 4,4'-Dimethoxystilbene CAS No. 15638-14-9

4,4'-Dimethoxystilbene

Cat. No. B100889
CAS RN: 15638-14-9
M. Wt: 240.3 g/mol
InChI Key: CAWFCZIEFIQKRV-ONEGZZNKSA-N
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Patent
US04189610

Procedure details

The Parr bomb described in EXAMPLE 6 above was employed. To a solution of 20.0 grams (0.24 mole) of anhydrous sodium acetate dissolved in 200 milliliters of glacial acetic acid was added the entire crude 1,1-bis(4-methoxyphenyl)-2-bromoethane (66.0 grams, 0.21 mole based on pure product) from EXAMPLE 8 above. The bomb was flushed and then pressurized to 110 psig with dry nitrogen. The contents were heated, with stirring, to 190° C. over a 30-minute period, maintained at that temperature for 1 hour, and allowed to cool over a 2-hour period. The solid which crystallized was collected by suction filtration, washed successively with 50 milliliters of acetic acid, followed by 300 milliliters of warm water in a beaker. The crystalline material was collected and dried under vacuum to yield 33.3 grams (69.4 percent based on bromoacetal employed in EXAMPLE 8 above) of 4,4'-dimethoxystilbene.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-])(=[O:3])C.[Na+].CO[C:8]1[CH:13]=[CH:12][C:11]([CH:14]([C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=2)CBr)=[CH:10][CH:9]=1.[C:25](O)(=O)C>>[CH3:24][O:23][C:20]1[CH:19]=[CH:18][C:17]([CH:14]=[CH:11][C:10]2[CH:9]=[CH:8][C:13]([O:3][CH3:1])=[CH:12][CH:25]=2)=[CH:22][CH:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
66 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CBr)C1=CC=C(C=C1)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
with stirring, to 190° C. over a 30-minute period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bomb was flushed
TEMPERATURE
Type
TEMPERATURE
Details
The contents were heated
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool over a 2-hour period
CUSTOM
Type
CUSTOM
Details
The solid which crystallized
FILTRATION
Type
FILTRATION
Details
was collected by suction filtration
WASH
Type
WASH
Details
washed successively with 50 milliliters of acetic acid
CUSTOM
Type
CUSTOM
Details
The crystalline material was collected
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 33.3 g
YIELD: PERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04189610

Procedure details

The Parr bomb described in EXAMPLE 6 above was employed. To a solution of 20.0 grams (0.24 mole) of anhydrous sodium acetate dissolved in 200 milliliters of glacial acetic acid was added the entire crude 1,1-bis(4-methoxyphenyl)-2-bromoethane (66.0 grams, 0.21 mole based on pure product) from EXAMPLE 8 above. The bomb was flushed and then pressurized to 110 psig with dry nitrogen. The contents were heated, with stirring, to 190° C. over a 30-minute period, maintained at that temperature for 1 hour, and allowed to cool over a 2-hour period. The solid which crystallized was collected by suction filtration, washed successively with 50 milliliters of acetic acid, followed by 300 milliliters of warm water in a beaker. The crystalline material was collected and dried under vacuum to yield 33.3 grams (69.4 percent based on bromoacetal employed in EXAMPLE 8 above) of 4,4'-dimethoxystilbene.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-])(=[O:3])C.[Na+].CO[C:8]1[CH:13]=[CH:12][C:11]([CH:14]([C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=2)CBr)=[CH:10][CH:9]=1.[C:25](O)(=O)C>>[CH3:24][O:23][C:20]1[CH:19]=[CH:18][C:17]([CH:14]=[CH:11][C:10]2[CH:9]=[CH:8][C:13]([O:3][CH3:1])=[CH:12][CH:25]=2)=[CH:22][CH:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
66 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CBr)C1=CC=C(C=C1)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
with stirring, to 190° C. over a 30-minute period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bomb was flushed
TEMPERATURE
Type
TEMPERATURE
Details
The contents were heated
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool over a 2-hour period
CUSTOM
Type
CUSTOM
Details
The solid which crystallized
FILTRATION
Type
FILTRATION
Details
was collected by suction filtration
WASH
Type
WASH
Details
washed successively with 50 milliliters of acetic acid
CUSTOM
Type
CUSTOM
Details
The crystalline material was collected
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 33.3 g
YIELD: PERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.